(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl (CAS 394248-45-4), commercially known as (S)-Xyl-MeO-BIPHEP, is a premium atropisomeric chiral bisphosphine ligand utilized in highly enantioselective and regioselective transition-metal catalysis [1]. Featuring a rigid 6,6'-dimethoxybiphenyl backbone and sterically demanding 3,5-xylyl phosphine substituents, this ligand is specifically procured for processes where standard BINAP or unsubstituted MeO-BIPHEP fail to provide sufficient stereocontrol [2]. It is highly valued in industrial pharmaceutical synthesis for copper-catalyzed asymmetric hydrosilylations, iridium-catalyzed regioselective C-H borylations, and ruthenium-catalyzed asymmetric hydrogenations, offering a narrower dihedral angle and enhanced steric shielding that translates directly into higher turnover numbers and enantiomeric excesses for sterically demanding substrates [1].
Attempting to substitute (S)-Xyl-MeO-BIPHEP with the more common and less expensive (S)-BINAP or the parent (S)-MeO-BIPHEP frequently results in unacceptable drops in enantiomeric purity and regioselectivity [1]. The critical differentiator is the synergistic effect of the narrower biaryl dihedral angle of the MeO-BIPHEP core and the massive steric bulk of the 3,5-xylyl groups, which tightly restrict the chiral pocket [2]. In practical procurement terms, substituting this ligand in late-stage active pharmaceutical ingredient (API) synthesis or asymmetric hydrosilylation often necessitates additional, costly downstream chiral resolution steps to correct for a 10–20% drop in enantiomeric excess, negating any upfront savings on ligand procurement [1].
In the copper-catalyzed asymmetric hydrosilylation of aryl ketones using polymethylhydrosiloxane (PMHS) as a hydride source, the choice of ligand dictates the commercial viability of the reaction [1]. Comparative studies demonstrate that while (S)-BINAP achieves only 75% ee and the parent (S)-MeO-BIPHEP achieves 85% ee for standard substrates like propiophenone, the use of (S)-Xyl-MeO-BIPHEP pushes the enantiomeric excess beyond 90%, reaching 92% ee for acetophenone [1].
| Evidence Dimension | Enantiomeric excess (ee) |
| Target Compound Data | >90% ee (92% for acetophenone) |
| Comparator Or Baseline | (S)-BINAP (75% ee) and (S)-MeO-BIPHEP (85% ee) |
| Quantified Difference | +17% ee over BINAP; +7% ee over parent MeO-BIPHEP |
| Conditions | 3 mol % CuCl/NaO-t-Bu, PMHS, toluene, -50 °C to -78 °C |
Achieving >90% ee in base-metal (Cu) catalysis allows manufacturers to bypass expensive Rh/Ru high-pressure hydrogenation setups while minimizing downstream chiral purification costs.
Standard iridium-catalyzed C-H borylation of monosubstituted benzenes using conventional ligands like dtbpy typically favors meta-substitution due to electronic factors, yielding a para:meta ratio of approximately 3:7 [1]. However, deploying Xyl-MeO-BIPHEP as the ligand completely reverses this selectivity through extreme steric repulsion, blocking the meta-position and delivering up to 91% para-selectivity for bulky substrates [1].
| Evidence Dimension | Regioselectivity (para-borylation) |
| Target Compound Data | Up to 91% para-selectivity |
| Comparator Or Baseline | dtbpy ligand (~30% para-selectivity / meta-favored) |
| Quantified Difference | ~60% absolute increase in para-selectivity |
| Conditions | [Ir(cod)OH]2 catalyst, monosubstituted benzene substrates |
High para-selectivity enables the direct, late-stage functionalization of complex API intermediates without requiring pre-halogenated starting materials, drastically shortening synthetic routes.
The structural superiority of (S)-Xyl-MeO-BIPHEP over standard biaryl phosphines is rooted in its crystallographically and computationally verified bite angle [1]. The MeO-BIPHEP core provides a narrower dihedral angle (approximately 68.6° in standard Ru complexes) compared to BINAP (73.5°) [1]. When combined with the 3,5-xylyl substituents, this structural compression creates a highly restricted chiral pocket that forces prochiral substrates into a single reactive conformation.
| Evidence Dimension | Ligand dihedral angle (in Ru-complexes) |
| Target Compound Data | ~68.6° (MeO-BIPHEP core) |
| Comparator Or Baseline | ~73.5° (BINAP core) |
| Quantified Difference | ~4.9° narrower dihedral angle |
| Conditions | Computational and X-ray crystallographic analysis of transition metal complexes |
This specific structural geometry is required for the asymmetric hydrogenation and hydrosilylation of unfunctionalized or sterically demanding substrates that fail to orient properly in wider BINAP pockets.
(S)-Xyl-MeO-BIPHEP is the optimal ligand for industrial-scale copper-catalyzed hydrosilylation of aryl and heteroaryl ketones using safe, inexpensive silanes like PMHS [1]. It replaces hazardous, high-pressure hydrogen gas and expensive precious metals while maintaining >90% ee, making it ideal for pharmaceutical intermediate scale-up.
In medicinal chemistry and API process development, this ligand is uniquely suited for iridium-catalyzed C-H borylation where strict para-selectivity is required [2]. Its massive steric bulk overrides normal electronic preferences, allowing chemists to bypass multi-step halogenation and cross-coupling sequences.
For substrates lacking coordinating functional groups that typically direct standard Noyori-type BINAP catalysts, the deep, narrow chiral pocket of the Xyl-MeO-BIPHEP ruthenium or rhodium complexes forces high enantiofacial discrimination, making it a critical procurement choice for complex terpene or steroid derivative synthesis [3].